Dipentylzinc

Description

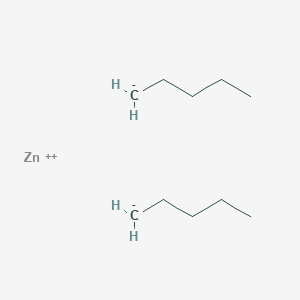

Dipentylzinc (Zn(C₅H₁₁)₂) is an organozinc compound featuring two pentyl groups bonded to a central zinc atom. It is a pyrophoric liquid that reacts vigorously with oxygen, water, and other electrophilic agents. Structurally, it belongs to the class of dialkylzinc compounds, which are widely employed in organic synthesis and polymer chemistry due to their nucleophilic alkyl groups .

Properties

CAS No. |

14402-93-8 |

|---|---|

Molecular Formula |

C10H22Zn |

Molecular Weight |

207.7 g/mol |

IUPAC Name |

zinc;pentane |

InChI |

InChI=1S/2C5H11.Zn/c2*1-3-5-4-2;/h2*1,3-5H2,2H3;/q2*-1;+2 |

InChI Key |

XMDFGRGFVRKBKS-UHFFFAOYSA-N |

SMILES |

CCCC[CH2-].CCCC[CH2-].[Zn+2] |

Canonical SMILES |

CCCC[CH2-].CCCC[CH2-].[Zn+2] |

Synonyms |

Dipentylzinc |

Origin of Product |

United States |

Comparison with Similar Compounds

Diethylzinc (ZnEt₂)

Structural and Functional Differences :

- Shorter Alkyl Chains : The ethyl groups in ZnEt₂ result in higher volatility and faster reaction kinetics compared to Dipentylzinc.

- Reactivity with Sulfur : ZnEt₂ forms clusters like [Zn(SEt)Et]₁₀ when reacted with equimolar sulfur, contrasting with Dipentylzinc’s polysulfide polymers (PE-Sₖ-PE) .

- Hydrolysis Products: Hydrolysis of ZnEt₂ produces ethane and ethanol, whereas Dipentylzinc yields pentane and pentanol, reflecting chain-length-dependent selectivity .

Table 1: Reaction Comparison with Sulfur

| Compound | Sulfur Ratio | Product | Functionalization Efficiency |

|---|---|---|---|

| Dipentylzinc | 4:1 (S:Zn) | PE-Sₖ-PE (k = 1–3+) | 71% |

| Diethylzinc | 1:1 (S:Zn) | [Zn(SEt)Et]₁₀ clusters | Not reported |

Dicyclopentylzinc (Zn(C₅H₉)₂)

Diphenylzinc (ZnPh₂)

Sources :

Research Findings and Industrial Relevance

- Thermal Stability : Polysulfides derived from Dipentylzinc (PE-Sₖ-PE) decompose at 80°C, reducing sulfur chain length (k ≥ 3), which limits high-temperature applications .

- Catalytic Potential: Dicyclopentylzinc’s asymmetric amplification (up to 57% yield with 99% ee) highlights its superiority in enantioselective synthesis over Dipentylzinc .

- Material Science : Dipentylzinc’s end-functionalization with iodine enables scalable production of 1-iodoalkanes (C₄₈–C₈₈), which exhibit melting points up to 110°C, useful in lubricant additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.